![molecular formula C18H20FN3O4S2 B2392685 N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-43-6](/img/structure/B2392685.png)
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their various biological activities and are widely used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, a common heterocyclic aromatic organic compound, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a fluorophenyl group, which is a phenyl group substituted with a fluorine atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Therapeutic Potential
Anti-Inflammatory and Analgesic Activities : A study on celecoxib derivatives, which share a structural resemblance with the compound , demonstrated anti-inflammatory and analgesic properties without causing significant tissue damage in liver, kidney, colon, and brain tissues compared to untreated controls or celecoxib. This indicates a potential for developing therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).
Antioxidant and Anticancer Activities : The same study also highlighted compounds with modest inhibition of HCV NS5B RdRp activity, suggesting a role in antiviral therapies. Moreover, the selected compounds showed promising anticancer activity against 60 human tumor cell lines, further supporting the potential of these derivatives in cancer treatment.
Carbonic Anhydrase Inhibitors : Other research focused on the synthesis of compounds with potential as carbonic anhydrase inhibitors, revealing some derivatives that exhibited interesting cytotoxic activities. These findings are crucial for anti-tumor activity studies, indicating the compound's utility in developing novel anticancer strategies (H. Gul et al., 2016).
Antimicrobial Applications : Derivatives incorporating phenylsulfonyl groups have shown to possess antimicrobial activities, with some exceeding the activity of reference drugs. This suggests their use in combating bacterial and fungal infections, emphasizing the compound's versatility in therapeutic applications (Amani M. R. Alsaedi et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-10-6-13(7-11-16)17-12-18(22(20-17)27(2,23)24)14-4-8-15(19)9-5-14/h4-11,18,21H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTRDVLHTUSIMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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